molecular formula C13H14N2O3 B13658332 Ethyl 3-amino-8-methoxyquinoline-2-carboxylate

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate

Cat. No.: B13658332
M. Wt: 246.26 g/mol
InChI Key: HAYUFLNIWSMKHE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-methoxyquinoline-2-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-8-methoxyquinoline-3-carboxylate
  • Ethyl 4-amino-8-methoxyquinoline-2-carboxylate
  • Ethyl 3-amino-6-methoxyquinoline-2-carboxylate

Uniqueness

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-amino-8-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-9(14)7-8-5-4-6-10(17-2)11(8)15-12/h4-7H,3,14H2,1-2H3

InChI Key

HAYUFLNIWSMKHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)OC)N

Origin of Product

United States

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